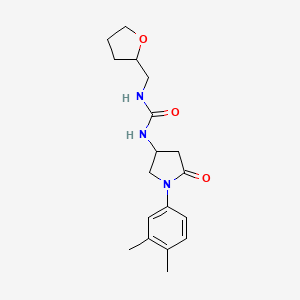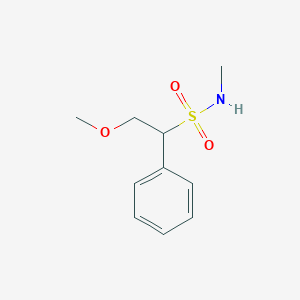![molecular formula C12H13NO B2864804 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one CAS No. 4669-18-5](/img/structure/B2864804.png)
1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indole derivatives with cyclopentanone under acidic or basic conditions to form the spirocyclic intermediate. The reaction conditions often require careful control of temperature and pH to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, catalyst loading, and reaction time is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced spirocyclic forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products: The major products formed from these reactions include oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]
- Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]
Comparison: Compared to these similar compounds, 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its spirocyclic structure imparts rigidity and three-dimensionality, enhancing its binding affinity to biological targets and improving its pharmacokinetic properties .
Properties
IUPAC Name |
spiro[1H-indole-2,1'-cyclopentane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVFQCQYLJVRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-18-5 |
Source


|
| Record name | 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2864721.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2864722.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)


![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)

![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/new.no-structure.jpg)
![1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2864734.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2864737.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)
